molecular formula C9H14Cl2N2 B1505874 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride CAS No. 486453-50-3

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride

Cat. No. B1505874
CAS RN: 486453-50-3
M. Wt: 221.12 g/mol
InChI Key: JCLPXQYPOXVXBB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of THIQs and their C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .


Molecular Structure Analysis

The molecular structure of THIQs is a heterocyclic scaffold that has garnered a lot of attention in the scientific community .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The physical form of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride, a related compound, is a powder . Its molecular weight is 261.19 .

Scientific Research Applications

Inhibitors of PD-1/PD-L1 Protein-Protein Interaction

This compound has been utilized in the design of small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction (PPI), which is a critical pathway in the immune response against cancer cells. The design principle of these inhibitors could potentially enhance immunotherapy treatments .

Biological Activities Against Infective Pathogens

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens. This includes potential treatments for neurodegenerative disorders and other diseases caused by infectious agents .

Neurodegenerative Disease Research

The compound is part of a class of isoquinoline alkaloids that have shown promise in the research of neurodegenerative diseases. These compounds have been studied for their potential therapeutic effects against disorders such as Alzheimer’s disease .

Antioxidant Properties

Research has indicated that derivatives of 1,2,3,4-Tetrahydroisoquinoline possess antioxidant properties. This is significant because oxidative stress is implicated in the development of various diseases including cancer, cardiovascular disease, atherosclerosis, and Alzheimer’s disease .

Synthesis of Alkaloid Derivatives

The compound serves as a precursor for the synthesis of various alkaloids that display multifarious biological activities. These activities are crucial for the development of therapeutic lead compounds and natural products .

Safety And Hazards

The safety information for 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride indicates a warning with hazard statements .

Future Directions

Due to the broad range of applications and biological activities of THIQs, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLPXQYPOXVXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679372
Record name 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride

CAS RN

486453-50-3
Record name 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-isoquinolin-4-ylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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